Hydrogen Bond Donor Capacity: A Key Differentiator for Supramolecular and ADME-Driven Design
The target compound possesses one hydrogen bond donor (HBD) due to its 2-hydroxyl group, in contrast to the direct analog 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5), which has zero HBD count [1][2]. This difference is critical for drug discovery programs where hydrogen bond donor count influences membrane permeability, solubility, and target engagement per Lipinski's Rule of Five.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5): 0 |
| Quantified Difference | Delta = 1 HBD |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
Procurement of the correct hydroxylated building block is essential when the final compound must satisfy specific HBD constraints for target binding or pharmacokinetic optimization.
- [1] PubChem Compound Summary for CID 57415697, 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 16414268, 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. National Center for Biotechnology Information (2026). View Source
